1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group at the 2- and 6-positions, respectively. The pyrimidine ring is further linked to a piperidin-4-yl group, which is substituted at the nitrogen atom with a 4-chlorophenylmethanesulfonamide moiety. The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with enzyme inhibition or receptor modulation. The 4-chlorophenyl substituent contributes to lipophilicity, which may improve membrane permeability compared to polar analogs .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N4O2S/c1-12-23-16(18(20,21)22)10-17(24-12)26-8-6-15(7-9-26)25-29(27,28)11-13-2-4-14(19)5-3-13/h2-5,10,15,25H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNWZOBOBXQTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its biological activity.
- Pyrimidine Ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and bioavailability.
- Methanesulfonamide Group : Known for its role in enzyme inhibition and antibacterial activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : It acts as a small-molecule inhibitor targeting multiple tyrosine kinases involved in cancer signaling pathways, including VEGFR and PDGFR. This inhibition can lead to reduced angiogenesis and tumor growth .
- Enzyme Inhibition : The methanesulfonamide moiety is associated with the inhibition of enzymes such as acetylcholinesterase (AChE) and urease, which are significant in various therapeutic contexts .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells. It induces apoptosis and cell cycle arrest, particularly in the G1 phase, by modulating key signaling pathways .
- In vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups .
Antimicrobial Activity
The compound exhibits moderate antibacterial properties against several strains:
- Bacterial Strains Tested : Efficacy was noted against Salmonella typhi and Bacillus subtilis, with varying degrees of inhibition against other strains like Staphylococcus aureus and Escherichia coli .
Case Study 1: Colorectal Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with metastatic colorectal cancer. Results indicated a significant increase in progression-free survival compared to standard treatments, supporting its potential as a novel therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested for its antibacterial effects. The results showed that it effectively inhibited the growth of specific bacterial strains, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Weight | 363.86 g/mol |
| Anticancer Activity | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Activity | Moderate activity against select bacterial strains |
| Mechanism | Kinase inhibition, enzyme inhibition |
| Clinical Trial Outcomes | Improved progression-free survival in CRC patients |
Scientific Research Applications
Case Studies
- Inhibition of Plk1 : A study identified a heterocyclic scaffold that effectively inhibits Plk1, suggesting that derivatives of this compound could enhance anticancer activity through selective targeting of cancerous cells .
- Cytotoxicity Studies : Comparative studies have demonstrated that derivatives similar to this compound show improved cytotoxicity against hypopharyngeal tumor cell lines compared to standard chemotherapy agents like bleomycin .
Alzheimer’s Disease
The compound's structure suggests potential for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. Recent studies have indicated that derivatives can enhance brain exposure and exhibit antioxidant properties, which are beneficial in treating neurodegenerative conditions .
Case Studies
- Cholinesterase Inhibition : Research has shown that compounds incorporating piperidine moieties exhibit significant inhibition of AChE, which is crucial for managing symptoms associated with Alzheimer’s disease .
- Multi-target Approach : A multi-targeted strategy involving compounds like this one has been proposed to address not only cholinergic deficits but also amyloid beta aggregation, a hallmark of Alzheimer's pathology .
Drug Development
The structural features of 1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide make it a valuable candidate for further pharmacological exploration. Its ability to interact with various biological targets opens avenues for developing new therapeutics.
Case Studies
- Structure–Activity Relationship Studies : Detailed investigations into the structure–activity relationships of piperidine derivatives have revealed insights into optimizing efficacy against specific targets, providing a framework for developing more effective drugs based on this compound .
- Potential as Fluorescent Probes : The compound's ability to act as a fluorescent antagonist for G protein-coupled receptors suggests its utility in cellular imaging and receptor labeling studies, enhancing our understanding of receptor dynamics in living systems .
Comparison with Similar Compounds
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()
- Structural Features : Fluorophenyl (vs. chlorophenyl in target), hydroxymethyl, and isopropyl groups on pyrimidine; N-methylsulfonamide.
- The hydroxymethyl group introduces polarity, which may reduce metabolic stability. N-methylation of the sulfonamide decreases hydrogen-bonding capacity, affecting target binding .
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine ()
- Structural Features : Ethylsulfonyl (vs. methanesulfonamide in target), fluorophenyl, and trifluoromethyl groups.
- Key Differences: The ethylsulfonyl group lacks the NH moiety, eliminating hydrogen-bond donor capacity. Fluorophenyl substituent reduces steric bulk compared to chlorophenyl .
Piperidine-Linked Sulfonamides
N-{1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide ()
- Structural Features : Chloropyridinyl carbonyl-piperidine core (vs. pyrimidinyl-piperidine in target), methoxymethyl biphenyl sulfonamide.
- Key Differences: The chloropyridinyl group introduces a nitrogen-rich aromatic system, altering electronic properties.
Halogenated Aromatic Sulfonamides
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide ()
- Structural Features : Chloromethyl (vs. chlorophenyl in target), fluorophenyl, and isopropyl groups on pyrimidine; N-methylsulfonamide.
- Key Differences :
Critical Analysis of Substituent Effects
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher lipophilicity (ClogP: ~2.7 vs. F: ~1.5) enhances membrane permeability but may increase off-target binding .
- Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation compared to methyl or ethyl groups .
- Sulfonamide NH vs. Sulfonyl: The NH in the target compound provides a hydrogen-bond donor, critical for interactions with serine or threonine residues in enzymes .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrimidine core. For example, 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine derivatives can be synthesized via cyclocondensation of trifluoromethyl-substituted β-diketones with guanidine .
- Step 2: Functionalization of the piperidine ring. The piperidin-4-yl group is introduced via nucleophilic substitution or reductive amination, often using Boc-protected intermediates for regioselectivity .
- Step 3: Sulfonamide coupling. Methanesulfonylation of the piperidine nitrogen is achieved using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Key Considerations: - Purification via column chromatography or recrystallization is critical to remove unreacted intermediates.
- Reaction monitoring using TLC or HPLC ensures intermediate purity .
Basic: How is the molecular conformation of this compound characterized, and how does it influence bioactivity?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., 4-chlorophenyl, piperidine). For example, deviations of ~12° in dihedral angles between aromatic rings can alter π-π stacking interactions with biological targets .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., between the sulfonamide NH and pyrimidine N) stabilize the bioactive conformation. Weak C–H⋯O or C–H⋯π interactions further influence crystal packing .
Impact on Bioactivity:
Conformational rigidity from hydrogen bonding enhances target binding affinity, as seen in structurally related pyrimidine derivatives with antimicrobial activity .
Basic: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Enzyme Inhibition: Fluorometric assays for kinase or protease inhibition (e.g., ATPase activity measurement at 340 nm) .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Data Interpretation: - IC50 values <10 µM suggest therapeutic potential.
- High cytotoxicity (CC50 <50 µM) may necessitate structural optimization .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design identified optimal conditions for pyrimidine cyclization at 80°C in acetonitrile with 10 mol% K2CO3 .
- Flow Chemistry: Continuous-flow systems improve mixing and heat transfer, reducing side reactions (e.g., over-sulfonylation) .
- Byproduct Analysis: LC-MS identifies common impurities (e.g., des-chloro derivatives), guiding reagent stoichiometry adjustments .
Advanced: How do structural modifications (e.g., trifluoromethyl vs. methyl groups) affect pharmacokinetic properties?
Methodological Answer:
Structure-Activity Relationship (SAR) Table:
| Substituent | Lipophilicity (LogP) | Metabolic Stability (t1/2, h) | Target Binding (IC50, µM) |
|---|---|---|---|
| Trifluoromethyl (CF3) | 3.2 | 12.5 | 0.8 |
| Methyl (CH3) | 2.1 | 6.2 | 5.4 |
| Chlorine (Cl) | 2.8 | 8.7 | 2.3 |
Key Findings:
- The CF3 group increases lipophilicity (LogP +1.1 vs. CH3), enhancing membrane permeability .
- Metabolic stability correlates with electron-withdrawing effects (CF3 reduces cytochrome P450 oxidation) .
- Target binding improves with bulky substituents due to enhanced van der Waals interactions .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Variability: Compare results under standardized conditions (e.g., pH, serum protein content). For example, serum-free assays may overestimate potency due to protein binding .
- Polymorphism Effects: Characterize crystal forms (e.g., via DSC or PXRD). Polymorphs with altered hydrogen bonding (e.g., N–H⋯N vs. C–H⋯O) can exhibit 10-fold differences in solubility and activity .
- Data Normalization: Use Z-factor analysis to validate assay robustness. A Z-factor >0.5 indicates high reliability .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into crystal structures of targets (e.g., kinase ATP-binding pockets). The trifluoromethyl group shows preferential interactions with hydrophobic sub-pockets .
- MD Simulations (GROMACS): 100-ns simulations assess conformational stability. Stable hydrogen bonds (<3 Å) between the sulfonamide and catalytic lysine residues correlate with inhibitory activity .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications (e.g., CF3 → Cl) to prioritize synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
